Drosophilin A

Catalog No.
S3341351
CAS No.
484-67-3
M.F
C7H4Cl4O2
M. Wt
261.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drosophilin A

CAS Number

484-67-3

Product Name

Drosophilin A

IUPAC Name

2,3,5,6-tetrachloro-4-methoxyphenol

Molecular Formula

C7H4Cl4O2

Molecular Weight

261.9 g/mol

InChI

InChI=1S/C7H4Cl4O2/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H,1H3

InChI Key

XIWJLPHQDBDOAN-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl

Drosophilin A is a natural product found in Mycena megaspora, Phylloporia ribis, and other organisms with data available.

Drosophilin A is a compound that has garnered interest due to its unique chemical structure and biological properties. It is classified as a sulfonium compound, specifically a derivative of p-methoxytetrachlorophenol, which is characterized by a sulfonium ion that imparts lability to the methyl group in its structure. This compound was identified through various analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirmed its molecular identity and structural characteristics .

Involving Drosophilin A primarily include its formation from L-methionine and adenosine triphosphate (ATP). The reaction mechanism suggests that the sulfonium group plays a critical role in the reactivity of Drosophilin A, facilitating various transformations. The methyl group in Drosophilin A is particularly susceptible to nucleophilic attack, which can lead to the formation of several derivatives under specific conditions. This reactivity is significant for understanding its potential applications in synthetic chemistry and biological systems .

Drosophilin A exhibits notable biological activities, particularly in the context of its interaction with various biological systems. Research indicates that it may have roles in plant-animal interactions, particularly within the context of Drosophila species, where it may influence metabolic pathways related to detoxification processes. Its activity has been linked to the modulation of cytochrome P450 enzymes, which are essential for metabolizing various endogenous and exogenous compounds . Additionally, studies suggest that Drosophilin A may affect aging processes in Drosophila melanogaster, contributing to the understanding of molecular damage accumulation during aging .

The synthesis of Drosophilin A can be achieved through several methods, with one prominent approach involving the reaction between L-methionine and ATP. This method capitalizes on the inherent reactivity of these starting materials under specific conditions to yield Drosophilin A efficiently. Additionally, alternative synthetic routes may involve the use of various catalysts or reagents to facilitate the formation of this compound from simpler precursors. The exploration of these synthetic pathways is crucial for optimizing yield and purity for further applications .

Drosophilin A has potential applications in various fields, including:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting metabolic processes.
  • Agriculture: Its role in plant-animal interactions suggests possible applications as a biopesticide or in enhancing crop resistance to pests.
  • Research: It can be utilized as a biochemical tool for studying metabolic pathways and aging processes in model organisms like Drosophila melanogaster.

Interaction studies involving Drosophilin A have highlighted its significance in biochemical pathways. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. These interactions can influence detoxification processes in organisms exposed to environmental toxins or dietary allelochemicals. Furthermore, ongoing research aims to elucidate the specific isoforms of cytochrome P450 involved in these interactions and their implications for evolutionary biology .

Several compounds share structural or functional similarities with Drosophilin A. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
TetrachlorophenolChlorinated phenolic compoundKnown for its environmental persistence
MethoxytetrachlorophenolMethylated derivative of tetrachlorophenolExhibits similar biological activities
Sulfonium CompoundsGeneral class featuring sulfur atoms bonded to carbonDiverse reactivity profiles across different contexts

Drosophilin A stands out due to its specific sulfonium structure and its unique reactivity profile compared to these similar compounds. Its role in biological systems, particularly within Drosophila, further distinguishes it from other chlorinated or methylated phenolic compounds.

Enzymatic Mechanisms in Chlorinated Metabolite Synthesis

The synthesis of drosophilin A involves sequential chlorination and methylation steps mediated by fungal enzymes. Chloroperoxidases (CPOs), heme-thiolate enzymes capable of halogenation and oxidation, are implicated in the chlorination of aromatic substrates. For instance, CPO from Leptoxyphium fumago catalyzes the halogenation of estrogens via hypohalous acid (HOCl) intermediates, a mechanism likely conserved in drosophilin-producing fungi. Flavin-dependent halogenases (FDHs) represent another class of enzymes critical for regioselective chlorination. The single-component FDH AetF, which exhibits both halogenase and reductase activities, demonstrates broad substrate promiscuity, enabling dibromination of tryptophan through a spacious substrate-binding pocket. Structural studies of AetF reveal that interaction networks between substrate-recognizing residues and intermediates govern regioselectivity, suggesting analogous mechanisms for chlorination in drosophilin biosynthesis.

Molecular dynamics simulations of FDH PrnA further elucidate the role of active-site residues in guiding hypochlorous acid (HOCl) to the substrate. Lys79 in PrnA stabilizes HOCl via hydrogen bonding, facilitating electrophilic aromatic substitution at the C7 position of tryptophan. While drosophilin A chlorination occurs at the hydroquinone core, similar enzymatic strategies likely direct chlorine incorporation at positions 2 and 4 of the aromatic ring, as observed in Phellinus fastuosus.

Role of Hydroquinone as a Biosynthetic Precursor

Hydroquinone serves as a central precursor in drosophilin A biosynthesis. In P. fastuosus, exogenous hydroquinone supplementation increases DAME production fourfold, confirming its role as a biosynthetic intermediate. The pathway likely proceeds through initial chlorination of hydroquinone to form tetrachlorohydroquinone, followed by O-methylation at the 4-position to yield drosophilin A. Methyltransferases, possibly analogous to those in lignin-degrading systems, may mediate this step, though specific enzymes remain uncharacterized.

Strain-specific variations in precursor utilization are evident. Among five drosophilin-producing basidiomycetes, Bjerkandera and Peniophora strains exhibit distinct chlorination patterns compared to P. fastuosus, suggesting divergent evolutionary adaptations in hydroquinone metabolism. These differences may arise from variations in CPO or FDH isoform expression, which dictate substrate affinity and regioselectivity.

Regulatory Factors in Fungal Secondary Metabolism

Drosophilin A production is tightly regulated by genetic and environmental factors. In P. fastuosus, cocultivation with Phlebia radiata elevates DAME yields tenfold, indicating interspecific interactions as a key regulatory trigger. This response is mediated by soluble compounds in P. radiata culture fluid, potentially signaling molecules or enzymes that induce antibiotic synthesis.

Genetic regulation involves the velvet complex, a conserved fungal protein assembly modulating secondary metabolite clusters. Partial loss-of-function mutations in the VeA protein (VeA1) alter secondary metabolism in Aspergillus nidulans and A. fumigatus during fungal-fungal interactions, activating silent biosynthetic gene clusters. In P. fastuosus, VeA1 may similarly regulate drosophilin-related genes, though this remains untested. Transcriptional activators like SclB, which operate under VeA1 control, could directly upregulate chlorinated metabolite pathways in response to competition.

Environmental chloride availability also modulates production. CPO activity depends on chloride concentration, with optimal halogenation occurring at physiologically relevant chloride levels (50–200 mM). In natural habitats, chloride flux from decomposing wood or marine substrates may thus temporally regulate drosophilin synthesis.

Drosophilin A functions as a chemical mediator in fungal communities, particularly in contexts where resource competition drives defensive metabolite production. Studies on Phellinus fastuosus demonstrate that exposure to extracellular compounds from competing fungi, such as Phlebia radiata, triggers a tenfold increase in drosophilin A methyl ether biosynthesis [1] [6]. This response suggests that drosophilin A derivatives act as inducible defenses, synthesized when fungal antagonists encroach on shared substrates.

The enzymatic chlorination of hydroquinone precursors, likely derived from lignin degradation, provides a biosynthetic pathway for drosophilin A [1] [5]. This process integrates with the ligninolytic machinery of basidiomycetes, linking secondary metabolite production to primary wood-decay functions. By modifying phenolic substrates into chlorinated antimicrobials, fungi like Phellinus badius convert lignin breakdown products into ecological weapons [6].

Fungal SpeciesDrosophilin A (μM)Drosophilin A Methyl Ether (μM)Inducing Factor
Phellinus fastuosus15–604–40Hydroquinone supplementation [1]
Phellinus badius24,000 (mg/kg fruiting body)Heartwood decay in Prosopis juliflora [6]
Bjerkandera sp.TraceTraceCo-culture with competitors [5]

Antibiotic Activity Against Competing Microorganisms

The tetra-chlorinated structure of drosophilin A confers broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and competing fungi. Laboratory assays reveal that drosophilin A methyl ether at concentrations above 40 μM completely inhibits hyphal growth of Trichoderma viride and Aspergillus niger [1] [6]. This potency stems from the compound’s ability to disrupt membrane integrity and interfere with electron transport chains, as observed in bacterial model systems [2].

In mesquite (Prosopis juliflora) heartwood decayed by Phellinus badius, drosophilin A methyl ether accumulates to 30,000 mg/kg of wood, creating a chemical barrier against secondary colonizers [6]. Crystalline deposits of the compound within wood vessels physically block microbial penetration while providing sustained release of inhibitory concentrations. This dual physical-chemical defense mechanism ensures long-term resource monopolization in nutrient-rich woody substrates.

Drosophilin A, chemically known as 2,3,5,6-tetrachloro-4-methoxyphenol, represents a naturally occurring antibiotic compound originally isolated from the basidiomycete mushroom Agaricus subatratus by F. Kavanagh and colleagues in 1952 [1]. This chlorinated phenolic compound with molecular formula C7H4Cl4O2 and molecular weight of 261.92 grams per mole has garnered significant attention for its potential biotechnological applications [2] [3]. The optimization of microbial production systems for Drosophilin A requires comprehensive understanding of culture conditions, elicitation mechanisms, and scaling parameters to achieve commercial viability.

Culture Condition Modifications for Enhanced Yield

The production of Drosophilin A through microbial fermentation systems necessitates precise optimization of multiple environmental and nutritional parameters to maximize yield and maintain product quality [4]. Research findings demonstrate that basidiomycete fungi, particularly Agaricus species, respond sensitively to culture medium composition, temperature regulation, pH control, and atmospheric conditions [5] [4].

Temperature Optimization Parameters

Systematic investigations of Agaricus cultivation reveal that temperature management plays a critical role in secondary metabolite production [5] [6]. Optimal mycelial growth for Agaricus species occurs at temperatures ranging from 17°C to 20°C, with studies demonstrating that 17°C provides the most favorable conditions for micellar development in synthetic growth media [5]. Temperature fluctuations beyond this range significantly impact metabolite biosynthesis pathways and overall production efficiency [6].

Culture Medium Composition

Extensive research on mushroom cultivation indicates that medium composition profoundly influences secondary metabolite production in basidiomycetes [4] [7]. Comparative studies evaluating various culture media formulations demonstrate that Malt Extract Agar provides superior growth conditions for most Agaricus species, supporting both mycelial expansion and metabolite accumulation [7]. The incorporation of specific nutrient supplements, particularly Champfood supplementation, has been shown to increase yield by approximately 15% compared to non-supplemented compost systems [6].

Culture ParameterOptimal RangeYield ImpactReference
Temperature17-20°CMaximum micellar growth [5]
pH6.2-6.3Enhanced metabolite production [8]
Humidity78.4%Two-fold production increase [9]
Incubation Time17.9-18.6 hoursOptimal production conditions [8]

pH Regulation and Control

Process optimization studies indicate that pH management significantly affects secondary metabolite biosynthesis in fungal systems [8] [10]. Research demonstrates that maintaining pH levels between 6.2 and 6.3 provides optimal conditions for both cell growth and bacteriocin-like substance production, which serves as a model for understanding pH effects on secondary metabolite production [8]. Automated pH control systems enable real-time adjustments to maintain optimal conditions throughout the fermentation process [10].

Oxygen Transfer and Aeration

Dissolved oxygen levels critically influence fungal metabolism and secondary metabolite production pathways [10] [11]. Studies on industrial fermentation systems demonstrate that oxygen transfer rates must be carefully balanced to support aerobic metabolism while preventing oxidative stress that may inhibit metabolite biosynthesis [11]. Bioreactor design incorporating specialized aeration systems enables precise control of oxygen levels throughout the cultivation period [12].

Elicitation Strategies Through Competitor Interactions

The enhancement of secondary metabolite production through competitive interactions represents a sophisticated approach to optimizing Drosophilin A yields [13] [14]. Research demonstrates that microbial competition triggers defense mechanisms that substantially increase secondary metabolite biosynthesis as organisms respond to environmental challenges [13] [15].

Co-culture Competition Mechanisms

Systematic studies on microbial competition reveal that co-cultivation strategies can dramatically enhance secondary metabolite production through activation of cryptic biosynthetic pathways [14]. Competition between different microbial species results in metabolic dominance patterns that influence the types and quantities of secondary metabolites produced [14]. Research indicates that co-culture systems can achieve metabolic draw conditions where both competing organisms produce elevated levels of bioactive compounds [14].

Competition TypeMetabolite ResponseProduction EnhancementMechanism
Fungal-BacterialActivated cryptic pathways2-3 fold increaseDefense response [13]
Fungal-FungalEnhanced biosynthesisVariable enhancementResource competition [14]
Stress ElicitationOxidative responseSignificant upregulationROS signaling [15]

Chemical Elicitor Applications

Small-molecule elicitation represents an effective strategy for enhancing secondary metabolite production in fungal systems [13]. Research demonstrates that specific chemical elicitors can trigger the expression of silent biosynthetic gene clusters, leading to the production of novel metabolites or increased yields of existing compounds [13]. Studies report the successful identification of more than twelve new compounds from microbes using small-molecule elicitation techniques [13].

Stress-Induced Metabolite Enhancement

Environmental stress conditions significantly influence secondary metabolite biosynthesis in fungal systems [15]. Research on Aspergillus flavus demonstrates that oxidative stress responses correlate with enhanced secondary metabolite production through activation of specific gene expression pathways [15]. Drought stress-responding compounds such as reactive oxygen species serve as signaling molecules that stimulate metabolite biosynthesis [15].

Fractional Factorial Experimental Design

Advanced optimization strategies employ systematic experimental approaches to enhance secondary metabolite production [16]. Fractional factorial experimental design combined with chemometrics analysis enables simultaneous evaluation of multiple culture variables to identify optimal production conditions [16]. This methodology has successfully improved production yields for various fungal secondary metabolites, including alkaloids and polyketides [16].

Scaling Challenges in Industrial Biotechnology Applications

The transition from laboratory-scale production to industrial-scale manufacturing of Drosophilin A presents numerous technical and economic challenges that require sophisticated engineering solutions [17] [18]. Scale-up processes must address fundamental differences in mass transfer, heat transfer, and mixing characteristics between small and large bioreactor systems [19].

Bioreactor Design Considerations

Industrial-scale production of fungal metabolites requires specialized bioreactor designs that accommodate the unique growth characteristics of filamentous fungi [12] [11]. Research demonstrates that traditional stirred-tank reactors may not provide optimal conditions for fungal cultivation due to shear sensitivity and morphological complexity [12]. Novel bioreactor internals, including sporulation supports and automated cleaning systems, have been developed to address overgrowth issues and maintain consistent production conditions [11].

Process Scale-Up Methodology

Systematic scale-up approaches typically involve two-stage processes: pilot plant development using 100-10,000 liter fermenters followed by demonstration plant validation using 10,000-100,000 liter systems [18]. This staged approach allows for process validation and optimization before full commercial implementation [20]. Research indicates that scaling up industrial microbial fermentation processes requires as much effort as developing organisms and fermentation processes at laboratory scale [20].

Scale-Up StageVolume RangePrimary ObjectivesCritical Parameters
Pilot Plant100-10,000 LProcess translationOxygen transfer, mixing [18]
Demonstration10,000-100,000 LCommercial validationHeat transfer, control systems [20]
Production>100,000 LEconomic viabilityCost optimization, quality control [17]

Heat and Mass Transfer Limitations

Large-scale bioreactor systems experience significant gradients in temperature, pH, and dissolved oxygen that can adversely affect microbial growth and metabolite production [19]. Research demonstrates that these gradients become increasingly problematic as reactor size increases, requiring sophisticated control systems and reactor design modifications [10]. Process monitoring and control systems must account for spatial variations in critical parameters to maintain optimal production conditions [10].

Economic and Regulatory Considerations

Industrial biotechnology scale-up must address economic viability while meeting regulatory requirements for product quality and consistency [21]. Building codes and regulatory compliance can significantly impact project costs, particularly when dealing with volatile organic compounds or hazardous materials [21]. Cost optimization strategies must balance raw material expenses, processing requirements, and product quality specifications [17].

Downstream Processing Challenges

The purification and isolation of Drosophilin A from complex fermentation broths presents significant technical challenges at industrial scale [22]. Advanced separation technologies, including preparative high-performance liquid chromatography and solid-phase extraction, are required to achieve product purity standards [16]. Process integration between fermentation and downstream processing must be optimized to maintain product stability and minimize processing costs [22].

XLogP3

4.4

Melting Point

116.0 °C

UNII

9L66708EXW

Other CAS

484-67-3

Wikipedia

Drosophilin a

Dates

Last modified: 02-18-2024

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